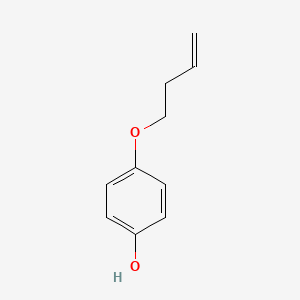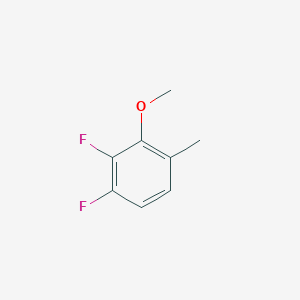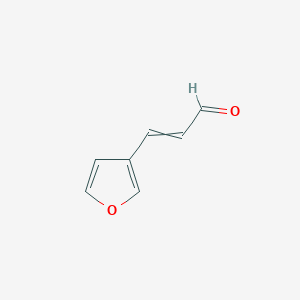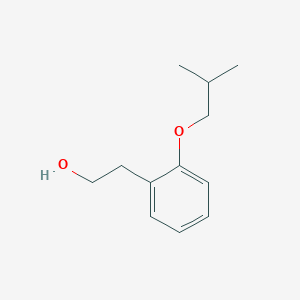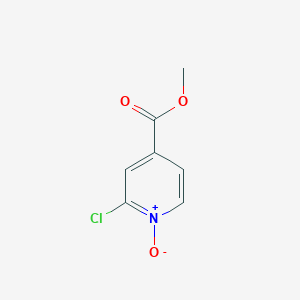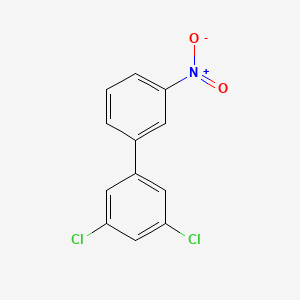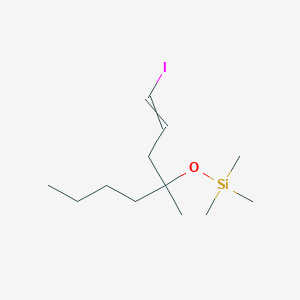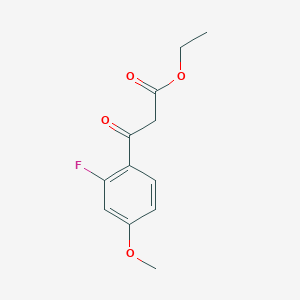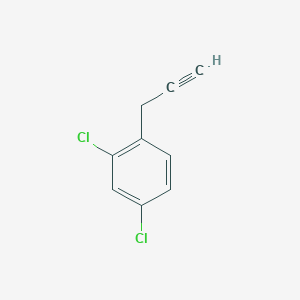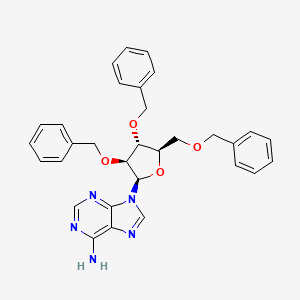
9-(2',3',5'-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine
描述
9-(2’,3’,5’-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine is a synthetic nucleoside analog It is characterized by the presence of an adenine base attached to a beta-D-arabinofuranosyl sugar moiety, which is further protected by benzyl groups at the 2’, 3’, and 5’ positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2’,3’,5’-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine typically involves the protection of the sugar moiety followed by the coupling of the adenine base. The process generally includes:
Protection of the Sugar: The arabinofuranosyl sugar is protected using benzyl groups. This is achieved through benzylation reactions, where benzyl chloride is used in the presence of a base such as sodium hydride.
Coupling with Adenine: The protected sugar is then coupled with adenine using a glycosylation reaction. This step often requires the use of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection: After the coupling reaction, the benzyl groups can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Industrial Production Methods
Industrial production of 9-(2’,3’,5’-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.
化学反应分析
Types of Reactions
9-(2’,3’,5’-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the adenine base, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the sugar moiety.
Reduction: Deprotected nucleoside analogs.
Substitution: Substituted adenine derivatives.
科学研究应用
9-(2’,3’,5’-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential as an antiviral agent due to its structural similarity to natural nucleosides.
Medicine: Investigated for its potential use in chemotherapy, particularly in the treatment of viral infections and cancer.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 9-(2’,3’,5’-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This is achieved through:
Molecular Targets: The compound targets viral polymerases and cellular enzymes involved in nucleic acid synthesis.
Pathways Involved: It can inhibit the replication of viral genomes by acting as a chain terminator during nucleic acid synthesis.
相似化合物的比较
Similar Compounds
- 9-(2’,3’,5’-Tri-O-benzyl-beta-D-arabinofuranosyl)-guanine
- 9-(2’,3’,5’-Tri-O-benzyl-beta-D-arabinofuranosyl)-cytosine
- 9-(2’,3’,5’-Tri-O-benzyl-beta-D-arabinofuranosyl)-thymine
Uniqueness
9-(2’,3’,5’-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine is unique due to its specific adenine base and the protective benzyl groups, which enhance its stability and facilitate its incorporation into nucleic acids. This makes it particularly useful in medicinal chemistry and biochemical research.
属性
IUPAC Name |
9-[3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O4/c32-29-26-30(34-20-33-29)36(21-35-26)31-28(39-18-24-14-8-3-9-15-24)27(38-17-23-12-6-2-7-13-23)25(40-31)19-37-16-22-10-4-1-5-11-22/h1-15,20-21,25,27-28,31H,16-19H2,(H2,32,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFWNCVDEVBPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293372 | |
| Record name | ST51015156 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3257-73-6 | |
| Record name | NSC88963 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST51015156 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


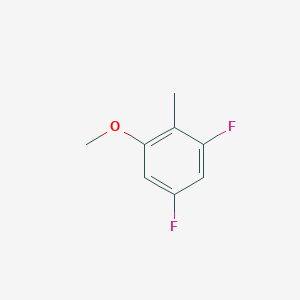

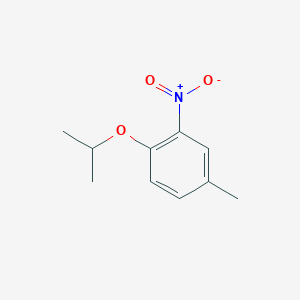
![4-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1396572.png)
